molecular formula C19H21N7O B2815797 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide CAS No. 2310125-37-0

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

Cat. No. B2815797
CAS RN: 2310125-37-0
M. Wt: 363.425
InChI Key: GHQLRNLDYMFQMJ-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a variety of synthetic approaches . The review article by Aggarwal et al. provides a comprehensive overview of the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The synthetic methods feature high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The structure of the compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a variety of steps. The IR spectrum, NMR spectrum, and other spectral data provide valuable information about the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and spectral data. The compound has a molecular formula of CHFN, an average mass of 354.385 Da, and a monoisotopic mass of 354.171661 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antiproliferative Activity

A study by Ilić et al. (2011) on [1,2,4]triazolo[4,3-b]pyridazin derivatives demonstrated the synthesis of a small library of compounds with potential antiproliferative activities against endothelial and tumor cells. This research highlights the chemical versatility of triazolopyridazine derivatives for medicinal chemistry applications (Ilić et al., 2011).

Structure and DFT Calculations

Sallam et al. (2021) synthesized and analyzed the structure of a heterocyclic compound, highlighting the importance of Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks in understanding the intermolecular interactions of such complex molecules (Sallam et al., 2021).

Potential Applications Beyond Drug Use

Antimicrobial and Antifungal Activities

Patel and Patel (2015) investigated the antibacterial and antifungal activities of heterocyclic compounds, including triazolopyridazine derivatives. Such studies underscore the potential use of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Anti-inflammatory and Enzyme Inhibition

Research on related triazolopyridazine derivatives has explored their potential as anti-inflammatory agents and enzyme inhibitors, indicating possible applications in treating various inflammatory conditions and diseases related to enzyme dysregulation (Kalsi et al., 1990; Mohsen, 2012).

Novel Synthetic Routes and Chemical Properties

Studies such as those by Ramesha et al. (2016) and Shamroukh et al. (2005) offer insights into novel synthetic routes for creating triazolopyridazine derivatives, contributing to the broader chemical knowledge and facilitating the development of new materials with potential applications in various scientific fields (Ramesha et al., 2016; Shamroukh et al., 2005).

Future Directions

The future directions for research on this compound and its derivatives include further exploration of their synthetic approaches, understanding their mechanism of action, and investigating their potential therapeutic uses . The development of new biologically active entities for the rational design and development of new target-oriented drugs based on this compound is a promising area of future research .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-24(19(27)15-7-2-3-10-20-15)14-11-25(12-14)17-9-8-16-21-22-18(26(16)23-17)13-5-4-6-13/h2-3,7-10,13-14H,4-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLRNLDYMFQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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